molecular formula C24H36N2O3S B12201316 [(4-Pentyloxynaphthyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine

[(4-Pentyloxynaphthyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine

Cat. No.: B12201316
M. Wt: 432.6 g/mol
InChI Key: BGNGPOCHSBZUPI-UHFFFAOYSA-N
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Description

(4-Pentyloxynaphthyl)sulfonyl)amine is a complex organic compound that features a combination of a naphthyl group, a sulfonyl group, and a tetramethylpiperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pentyloxynaphthyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the individual components. The naphthyl group can be functionalized with a pentyloxy group through an etherification reaction. The sulfonyl group is introduced via sulfonation, and the tetramethylpiperidyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Pentyloxynaphthyl)sulfonyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Pentyloxynaphthyl)sulfonyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a component in drug design.

    Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Pentyloxynaphthyl)sulfonyl)amine involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the tetramethylpiperidyl group can participate in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

(4-Pentyloxynaphthyl)sulfonyl)amine can be compared with other similar compounds such as:

    2,2,6,6-Tetramethylpiperidine: Known for its use in organic synthesis and as a stabilizer.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a light stabilizer in polymers.

    2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Utilized in the synthesis of polymers with specific properties.

The uniqueness of (4-Pentyloxynaphthyl)sulfonyl)amine lies in its combination of functional groups, which provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C24H36N2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

4-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C24H36N2O3S/c1-6-7-10-15-29-21-13-14-22(20-12-9-8-11-19(20)21)30(27,28)25-18-16-23(2,3)26-24(4,5)17-18/h8-9,11-14,18,25-26H,6-7,10,15-17H2,1-5H3

InChI Key

BGNGPOCHSBZUPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C

Origin of Product

United States

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